[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate
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Overview
Description
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate: is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, an isoxazole ring, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes and treatment with molecular iodine and hydroxylamine . The thiophene carboxylate moiety can be introduced through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the isoxazole ring can interact with enzyme active sites, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 3,5-Dichlorophenyl isothiocyanate
- 3,4-Dichlorophenyl isocyanate
- 3-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring and thiophene carboxylate moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-4-3-9(6-12(11)17)13-7-10(18-21-13)8-20-15(19)14-2-1-5-22-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJFWYMZKAPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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